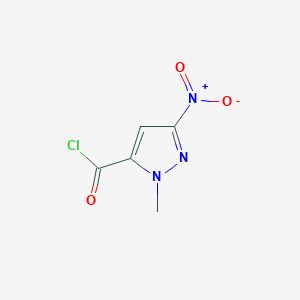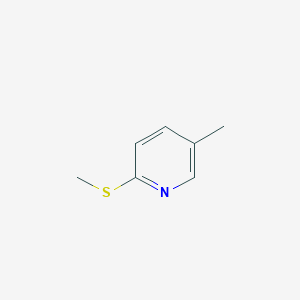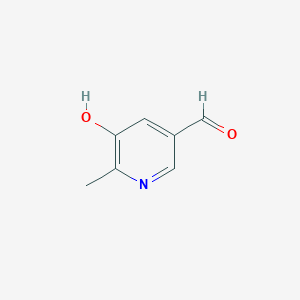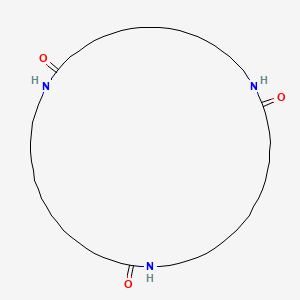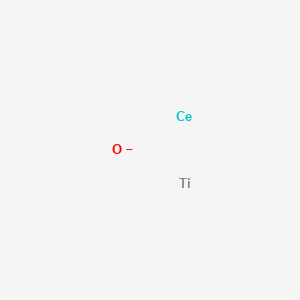![molecular formula C10H21ClO5 B3269991 2-[2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethoxy]ethanol CAS No. 5197-67-1](/img/structure/B3269991.png)
2-[2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethoxy]ethanol
Vue d'ensemble
Description
“2-[2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethoxy]ethanol” is a chloroalkoxy alcohol . It is also known as Triethylene glycol monochloride and Triethylene glycol monochlorohydrin . It is commonly used as an organic building block in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
This compound can be prepared from 2-(2-Chloroethoxy)ethanol, Ethylene oxid with boron trifluoride diethyl etherate by stirring for 2.5 h at 45 - 55℃ . It has been used in the synthesis of 1-[3-(2-aminoethyl)-1H-indol-5-yloxy]-3,6-dioxa-8-mercaptooctane . It was also used in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end .Molecular Structure Analysis
The molecular formula of this compound is C6H13ClO3 . The IUPAC Standard InChI is InChI=1S/C6H13ClO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2 . The IUPAC Standard InChIKey is KECMLGZOQMJIBM-UHFFFAOYSA-N .Chemical Reactions Analysis
As a chloroalkoxy alcohol, this compound is reactive and can participate in various chemical reactions. It has been used in the synthesis of 1-[3-(2-aminoethyl)-1H-indol-5-yloxy]-3,6-dioxa-8-mercaptooctane . It was also used in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of n20/D 1.458 (lit.) . The boiling point is 117-120 °C/5 mmHg (lit.) , and the density is 1.16 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Properties of Novel Compounds
- Synthesis of Bis(fluoreno)crownophanes : This compound was synthesized using 2-(2-chloroethoxy)ethanol and its derivatives. The process involved alkylation and subsequent treatment with p-toluenesulfonyl chloride, leading to the creation of a new class of cyclophanes, bis(oxofluoreno)crownophanes (Lyapunov, Kirichenko, Kulygina, & Luk’yanenko, 2005).
Chemical and Physical Properties Analysis
- Ethanol Decomposition and Protonation : Research explored the decomposition and protonation of surface ethoxy groups on TiO2, using ethoxy derivatives such as 2-(2-chloroethoxy)ethanol. This study is significant in understanding surface reactions and molecular interactions (Gamble, Jung, & Campbell, 1996).
- Thermodynamic and Ultrasonic Studies : The interaction of compounds like 2-(2-chloroethoxy)ethanol with other chemicals was studied using thermodynamic and ultrasonic methods, revealing insights into molecular interactions and bonding (Begum, Sri, Kumar, & Rambabu, 2013).
Application in Polymerization Processes
- Polymerization of Silane Coupling Agents : The rate of release of ethanol from ethoxy groups during the condensation process in silane coupling agents was studied, providing essential information for the polymerization industry (Ogasawara, Yoshino, Okabayashi, & O'Connor, 2001).
Creation of New Materials
- Development of Liquid Crystalline Monomers : This research focused on synthesizing new monomers by reacting compounds like 2-(2-chloroethoxy)ethanol with other chemicals, leading to the creation of materials with unique thermal and optical properties (한양규 & 김경민, 1999).
Chemical Interaction and Catalysis Studies
- Ethanol Dehydration Over Aluminas : This study examined the conversion of ethanol over different types of aluminas, where ethoxy derivatives played a role in the reaction mechanisms. The research provides insights into catalysis and surface chemistry (Phung, Lagazzo, Crespo, Escribano, & Busca, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZHWIUWDFAXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265072 | |
| Record name | 14-Chloro-3,6,9,12-tetraoxatetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
CAS RN |
5197-67-1 | |
| Record name | 14-Chloro-3,6,9,12-tetraoxatetradecan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5197-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-Chloro-3,6,9,12-tetraoxatetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




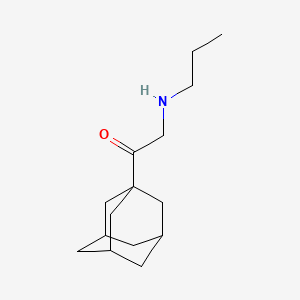

![3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3269960.png)
![2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B3269964.png)
